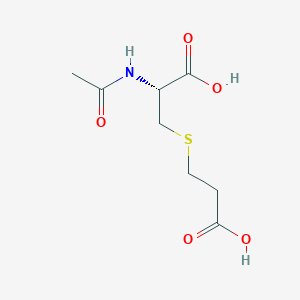

N-アセチル-S-(2-カルボキシエチル)-L-システイン

説明

Synthesis Analysis

The synthesis of N-Acetyl-S-(2-carboxyethyl)-L-cysteine involves multiple steps, starting from basic amino acids or their derivatives. For example, Kinuta et al. (1996) elucidated a synthesis pathway by adding N-acetyl-L-cysteine to urocanic acid, leading to the formation of this compound through enzymatic reactions involving acetyl-CoA in rat kidney or liver homogenate as an enzyme source (Kinuta, Sasaki, Shimizu, & Ubuka, 1996). Blarzino et al. (1987) also reported a method for synthesizing related compounds, which can be adapted for N-Acetyl-S-(2-carboxyethyl)-L-cysteine, starting from cysteine and bromopropionic or bromobutyric acid (Blarzino, Foppoli, & Coccia, 1987).

Molecular Structure Analysis

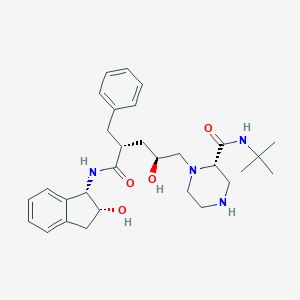

The molecular structure of N-Acetyl-S-(2-carboxyethyl)-L-cysteine has been determined through techniques such as X-ray diffraction analysis. Lee and Suh (1980) presented a detailed analysis of the crystal structure of N-acetyl-L-cysteine, a closely related compound, providing insights into the spatial arrangement and bond lengths that could be extrapolated to understand the structural nuances of N-Acetyl-S-(2-carboxyethyl)-L-cysteine (Lee & Suh, 1980).

科学的研究の応用

産業化学物質への曝露のバイオモニタリング

N-アセチル-S-(2-カルボキシエチル)-L-システイン: は、アクリルアミドやエチレンオキサイドなどの産業化学物質への曝露を監視するために、尿中のバイオマーカーとして使用されます 。この用途は、労働者の健康にとって非常に重要であり、これらの化学物質を使用する業界の労働者が有害なレベルに曝露されないようにします。

臨床診断

臨床環境では、この化合物は特定の代謝性疾患の診断代謝産物として役立ちます。 例えば、N-アセチル-S-(2-カルボキシプロピル)システインの排泄量の増加は、ミトコンドリア脂肪酸酸化に影響を与える疾患である短鎖エノイルCoAヒドラターゼ欠損症に関連しています 。

分析化学技術

最後に、液体クロマトグラフィーや質量分析などの分析化学技術で、生物学的サンプル中の化学物質の濃度を正確に測定するために使用されます 。これは、研究と臨床診断の両方に幅広い用途があります。

特性

IUPAC Name |

(2R)-2-acetamido-3-(2-carboxyethylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO5S/c1-5(10)9-6(8(13)14)4-15-3-2-7(11)12/h6H,2-4H2,1H3,(H,9,10)(H,11,12)(H,13,14)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLQPFBSYILTXKI-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60966198 | |

| Record name | S-(2-Carboxyethyl)-N-(1-hydroxyethylidene)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60966198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51868-61-2 | |

| Record name | S-(2-Carboxyethyl)-N-acetylcysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051868612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(2-Carboxyethyl)-N-(1-hydroxyethylidene)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60966198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYL-S-(2-CARBOXYETHYL)-L-CYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RFS74C5561 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does CEMA relate to acrolein exposure?

A1: CEMA is formed when acrolein reacts with glutathione in the body, which is then further metabolized and excreted in urine. [, , , ] This makes CEMA a useful biomarker for assessing recent acrolein exposure in humans. Studies have demonstrated significantly higher levels of CEMA in the urine of smokers compared to non-smokers, highlighting the role of tobacco smoke as a major source of acrolein exposure. [, ]

Q2: What analytical methods are used to measure CEMA levels?

A2: Researchers utilize advanced analytical techniques like high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) to accurately quantify CEMA levels in urine samples. [, , ] These methods offer high sensitivity and specificity, enabling the detection of even minute quantities of CEMA.

Q3: Besides smoking, what other sources contribute to acrolein exposure?

A3: Acrolein is generated from various sources, including combustion processes (e.g., burning of fuels, biomass), industrial emissions, and even cooking certain foods at high temperatures. [, ] Additionally, acrolein can be produced endogenously within the body as a byproduct of lipid peroxidation and polyamine metabolism. []

Q4: How does acrolein, and by extension CEMA, impact glucose metabolism and diabetes risk?

A4: A large cohort study revealed a correlation between elevated levels of acrolein metabolites, including CEMA, and impaired glucose homeostasis, leading to an increased risk of developing type 2 diabetes. [] The study suggests that acrolein may contribute to diabetes risk by promoting oxidative stress, lipid peroxidation, protein carbonylation, and DNA damage. []

Q5: What are the implications of these findings for public health?

A6: Given the widespread presence of acrolein in the environment and its potential health risks, monitoring exposure levels using biomarkers like CEMA is crucial. [] This information can inform public health interventions aimed at reducing exposure to acrolein from various sources, particularly tobacco smoke and other combustion-related emissions. [, ] Further research is necessary to fully elucidate the mechanisms by which acrolein impacts human health and to develop effective strategies for mitigating its potential risks.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B26206.png)

![1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B26217.png)

![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic Acid](/img/structure/B26218.png)

![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide](/img/structure/B26219.png)

![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B26220.png)

![6-Chloro-2-(4-chlorophenyl)-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine](/img/structure/B26221.png)